molecular formula C22H20ClN3O3 B2549940 5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946244-02-6

5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2549940
CAS No.: 946244-02-6
M. Wt: 409.87
InChI Key: ASASKCLYTYCYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a fused pyrimidine derivative with a furo[2,3-d]pyrimidine-dione core. Key structural features include:

  • Furopyrimidine-dione scaffold: A bicyclic system combining a furan ring fused to a pyrimidine-dione moiety, providing a rigid planar structure conducive to intermolecular interactions.
  • A 2,4-dimethylphenylamino group at position 6, introducing steric bulk and electron-donating methyl groups. Methyl groups at positions 1 and 3, enhancing metabolic stability.

Properties

IUPAC Name

5-(4-chlorophenyl)-6-(2,4-dimethylanilino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c1-12-5-10-16(13(2)11-12)24-19-17(14-6-8-15(23)9-7-14)18-20(27)25(3)22(28)26(4)21(18)29-19/h5-11,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASASKCLYTYCYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action as reported in various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H19ClN4O2
  • Molecular Weight : 366.84 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of pyrimidine compounds often demonstrate significant cytotoxic effects against various cancer cell lines. The presence of the furo-pyrimidine moiety in this compound may enhance its efficacy against tumor growth by inhibiting specific cellular pathways involved in cancer progression.
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. The structural components such as the chlorophenyl and dimethylphenyl groups may contribute to the disruption of microbial cell membranes or interference with metabolic pathways.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The following table summarizes key findings from structure-activity relationship studies:

SubstituentBiological ActivityReference
4-ChlorophenylEnhanced anticancer activity
2,4-DimethylphenylIncreased enzyme inhibition
Furo[2,3-d]pyrimidine coreBroad-spectrum antimicrobial effects

Case Studies and Research Findings

  • Anticancer Efficacy
    • A study demonstrated that modifications to the pyrimidine core significantly increased cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating a promising lead for further development .
  • Antimicrobial Testing
    • In vitro tests revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, suggesting potential as a therapeutic agent for bacterial infections .
  • Enzyme Inhibition
    • Research focused on the inhibition of AChE showed that the compound had an IC50 value of 72 nM, demonstrating a strong inhibitory effect compared to other known inhibitors . This suggests its potential utility in treating Alzheimer's disease.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Several studies have indicated that compounds similar to 5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit significant anticancer properties. For instance, derivatives of chlorophenyl-substituted pyrimidines have shown potent inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition
    • Research has demonstrated that this compound can act as an inhibitor for various enzymes involved in cancer progression. The inhibition of specific kinases has been noted, which is crucial for the development of targeted cancer therapies. For example, the compound's ability to inhibit Aurora A kinase has been highlighted in studies focusing on its structure-activity relationship (SAR) .
  • Antiviral Properties
    • Investigations into the antiviral potential of similar compounds have suggested that modifications to the furo-pyrimidine scaffold can enhance activity against viral pathogens. This opens avenues for developing antiviral agents based on the core structure of this compound .

Biological Research Applications

  • Cell Signaling Studies
    • The compound's ability to modulate signaling pathways makes it a valuable tool in cellular biology. It can be used to investigate the roles of specific proteins in cell signaling and proliferation.
  • Drug Design and Development
    • As a lead compound in drug discovery programs, modifications to the structure of this compound can lead to the development of new drugs with improved efficacy and reduced side effects.

Case Studies

Study Findings
Study on Anticancer ActivityThe compound was tested against various cancer cell lines showing IC50 values in the low micromolar range .
Enzyme Inhibition AssayDemonstrated significant inhibition of Aurora A kinase with a reported IC50 of 6.1 nM .
Antiviral PotentialModifications led to enhanced activity against specific viral targets; further studies are ongoing .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity Insights (Based on Evidence) References
Target Compound Furo[2,3-d]pyrimidine-dione 5-(4-ClPh), 6-(2,4-diMePhNH), 1,3-diMe Hypothesized kinase inhibition or antimicrobial
Compound A Pyrido[2,3-d]pyrimidine-dione 5-(3,4-F2PhNH), 1,3,6-triMe Enhanced electronegativity for target binding
Compound B Pyrimidine-dione 5-(4-ClPh-cyclohexenyl), 6-OH Polar groups may limit membrane permeability
Compound C Pyrrolo[2,3-d]pyrimidine N4-(4-ClPh), 6-(2,5-diMeO-Bn) Solubility vs. metabolic stability trade-off
Compound D Thieno[2,3-d]pyrimidine-dione 6-(thiazolyl), 3-Ph Potential sulfur-mediated toxicity
Compound E Dihydropyrimidine-thione 4-(4-ClPh), 5-Ac, 6-Me Metal-binding capacity via thione

Research Findings and Implications

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,4-dimethylphenylamino group (electron-donating) contrasts with Compound A’s 3,4-difluorophenylamino group (electron-withdrawing), suggesting divergent binding modes in kinase targets .
  • Fused Ring Systems: The furopyrimidine core in the target compound offers a balance of rigidity and hydrophobicity compared to pyrrolo or thieno analogues, which may influence pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.